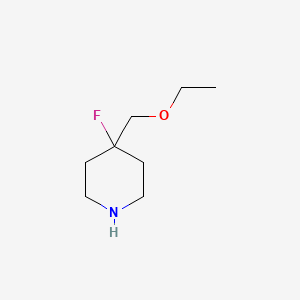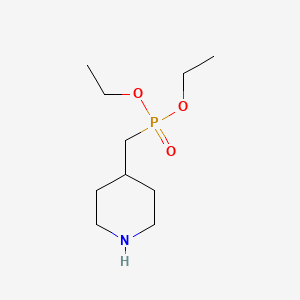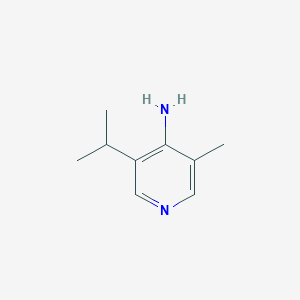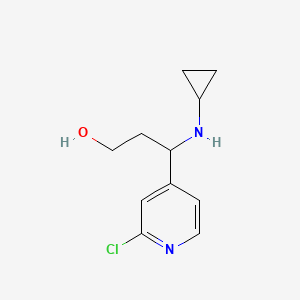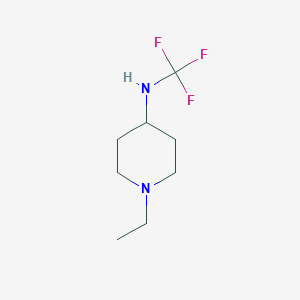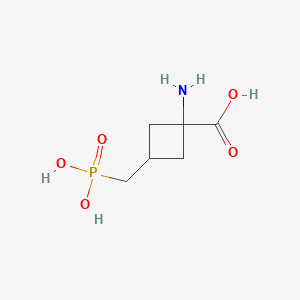
1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid is a unique compound with the molecular formula C₆H₁₂NO₅P and a molecular weight of 209.137 g/mol This compound is characterized by the presence of a cyclobutane ring, an amino group, a phosphonomethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclobutanone with a phosphonomethylating agent under controlled conditions to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phosphonomethyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-(phosphonomethyl)cyclobutanecarboxylic acid
- 1-Amino-4-(phosphonomethyl)cyclobutanecarboxylic acid
- 1-Amino-3-(phosphonomethyl)cyclopentanecarboxylic acid
Uniqueness
1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid is unique due to its specific cyclobutane ring structure combined with the amino and phosphonomethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
375858-31-4 |
|---|---|
Molecular Formula |
C6H12NO5P |
Molecular Weight |
209.14 g/mol |
IUPAC Name |
1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H12NO5P/c7-6(5(8)9)1-4(2-6)3-13(10,11)12/h4H,1-3,7H2,(H,8,9)(H2,10,11,12) |
InChI Key |
YDHCVPPZDFZPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
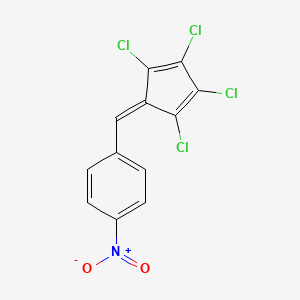
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
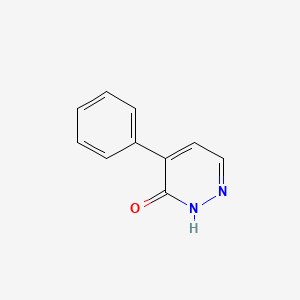
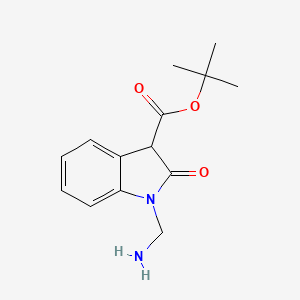

![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)
